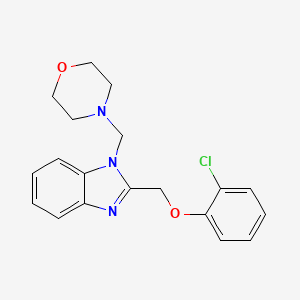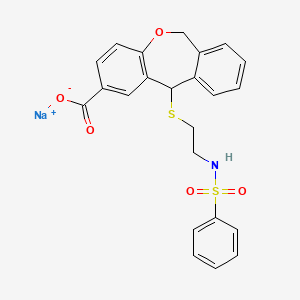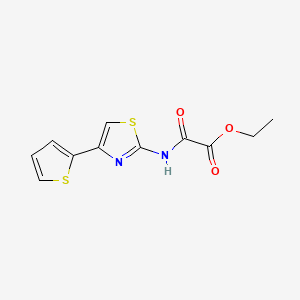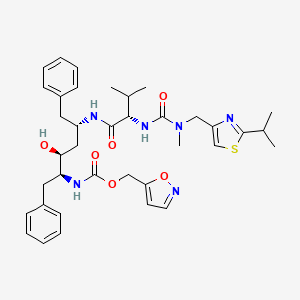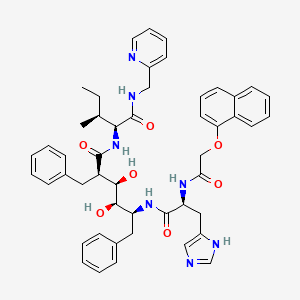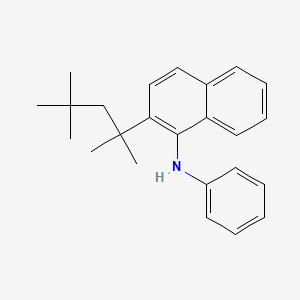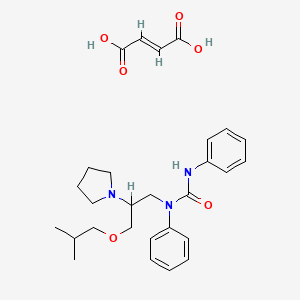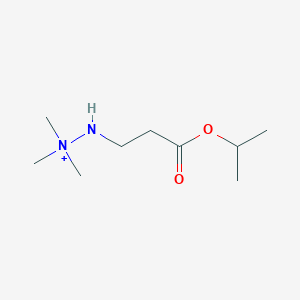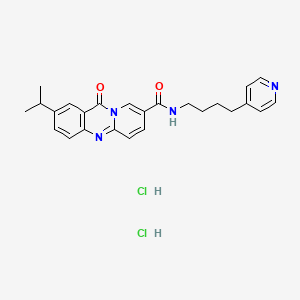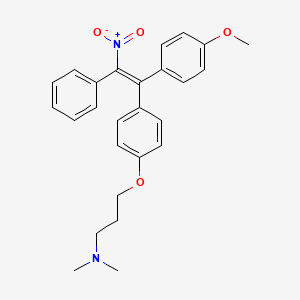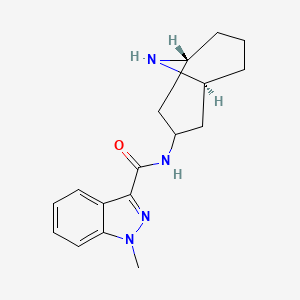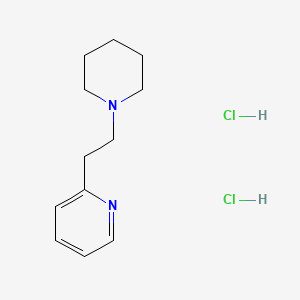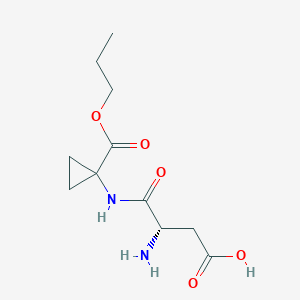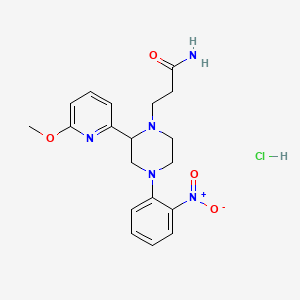
4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride typically involves multiple steps, including the formation of the piperazine ring, the introduction of the pyridinyl and nitrophenyl groups, and the final hydrochloride salt formation. Common reagents might include methoxy-substituted pyridine, nitrobenzene derivatives, and piperazine.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction of the nitro group to an amine could be a significant reaction.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride could have various applications in scientific research:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Potential use as a therapeutic agent for neurological disorders.
Industry: Use in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action would likely involve interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound could modulate the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-Pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide: Lacks the methoxy group.
4-(6-Methoxy-2-pyridinyl)-N-(2-aminophenyl)-1-piperazinepropanamide: Has an amine instead of a nitro group.
Uniqueness
The presence of both the methoxy and nitro groups in 4-(6-Methoxy-2-pyridinyl)-N-(2-nitrophenyl)-1-piperazinepropanamide, monohydrochloride could confer unique pharmacological properties, such as increased potency or selectivity for certain biological targets.
Properties
CAS No. |
104373-66-2 |
|---|---|
Molecular Formula |
C19H24ClN5O4 |
Molecular Weight |
421.9 g/mol |
IUPAC Name |
3-[2-(6-methoxypyridin-2-yl)-4-(2-nitrophenyl)piperazin-1-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H23N5O4.ClH/c1-28-19-8-4-5-14(21-19)17-13-23(12-11-22(17)10-9-18(20)25)15-6-2-3-7-16(15)24(26)27;/h2-8,17H,9-13H2,1H3,(H2,20,25);1H |
InChI Key |
XDMJZWCNVPBYHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)C2CN(CCN2CCC(=O)N)C3=CC=CC=C3[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


